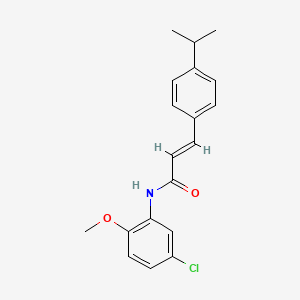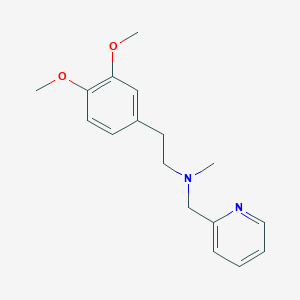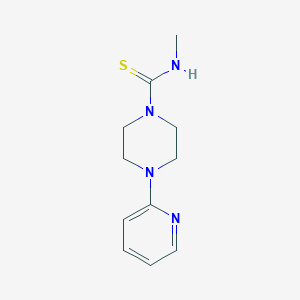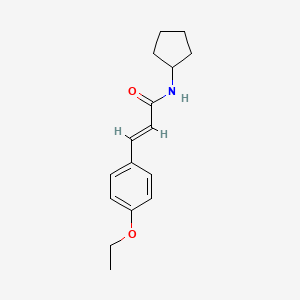
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CI-994, is a synthetic compound with potential anticancer properties. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modify the activity of enzymes involved in gene expression. CI-994 has been the subject of extensive research due to its potential to inhibit cancer cell growth and induce apoptosis, or programmed cell death.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves inhibition of HDAC enzymes, which are involved in the regulation of gene expression. HDAC enzymes remove acetyl groups from histone proteins, which can lead to repression of gene expression. By inhibiting HDAC enzymes, this compound can increase the acetylation of histone proteins, leading to increased gene expression. This can result in the activation of genes involved in cell cycle arrest, apoptosis, and differentiation, which can contribute to the anticancer activity of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to its effects on gene expression, this compound can also induce cell cycle arrest and apoptosis. This compound has been shown to increase the expression of pro-apoptotic genes, such as Bax, and decrease the expression of anti-apoptotic genes, such as Bcl-2. This compound can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, and its synthesis has been optimized for improved yield and purity. This compound has also been extensively studied in vitro and in vivo, providing a wealth of data on its anticancer activity. However, this compound has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. This compound can also have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the combination of this compound with other anticancer agents to enhance their activity. The use of this compound in combination with immunotherapy, such as checkpoint inhibitors, is also an area of interest. Finally, the identification of biomarkers that can predict response to this compound is an important area of research, as it can help identify patients who are most likely to benefit from treatment.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 5-chloro-2-methoxyaniline with 4-isopropylbenzaldehyde to form the intermediate 5-chloro-2-methoxy-N-(4-isopropylbenzylidene)aniline. This intermediate is then reacted with acryloyl chloride to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and several variations of the synthetic route have been reported.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. In vivo studies have also demonstrated the antitumor activity of this compound in animal models of cancer. This compound has also been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(2)15-7-4-14(5-8-15)6-11-19(22)21-17-12-16(20)9-10-18(17)23-3/h4-13H,1-3H3,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHVGTVEQSOCC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)
![{1-[2-oxo-2-(3-pyridinylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5811356.png)
![4-ethyl-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5811371.png)





![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)


![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)